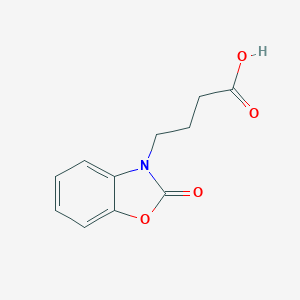

4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)6-3-7-12-8-4-1-2-5-9(8)16-11(12)15/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAVCBMZKGUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357109 | |

| Record name | 4-(2-Oxo-benzooxazol-3-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-66-7 | |

| Record name | 4-(2-Oxo-benzooxazol-3-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid"

An In-depth Technical Guide to the Synthesis of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of interest due to its core benzoxazolone scaffold. The benzoxazolone moiety is a privileged structure in medicinal chemistry, recognized as a metabolically stable mimic for various functional groups and is present in numerous biologically active compounds and pharmaceuticals.[1][2] This document details a robust and widely applicable two-step synthetic strategy commencing with the N-alkylation of 2(3H)-benzoxazolone, followed by ester hydrolysis. We will explore the causality behind the selection of reagents and conditions, provide a detailed, field-proven experimental protocol, and outline the necessary characterization techniques to validate the synthesis of the target compound. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The 2(3H)-benzoxazolone core is a significant pharmacophore found in compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4] Its synthesis and subsequent functionalization are therefore of considerable interest. The target molecule, this compound, incorporates this key heterocycle linked to a butanoic acid side chain via the nitrogen atom.

The most logical and efficient synthetic approach involves a two-step sequence:

-

N-Alkylation: A nucleophilic substitution reaction on the pre-formed 2(3H)-benzoxazolone ring. This introduces the four-carbon chain with a protected carboxylic acid functionality (an ester).

-

Hydrolysis: Deprotection of the carboxylic acid by saponification of the ester to yield the final product.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions. The protection of the carboxylic acid as an ester in the first step is crucial to prevent it from interfering with the base-mediated alkylation reaction.

Overall Synthetic Workflow

Mechanistic Insights

N-Alkylation of 2(3H)-Benzoxazolone

The first step is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation. The nitrogen atom of the benzoxazolone ring, while part of an amide-like system, can be deprotonated by a suitable base to form a potent nucleophile.

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a moderately strong base, sufficient to deprotonate the N-H group (pKa ≈ 18-20 in DMSO) without promoting significant side reactions, such as hydrolysis of the reactant ester. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Electrophile: Ethyl 4-bromobutanoate serves as the electrophile.[5][6] The bromine atom is a good leaving group, and the ester functionality is a stable protecting group for the carboxylic acid under these conditions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed to dissolve the reactants and facilitate the Sₙ2 reaction mechanism by solvating the potassium cation without hydrogen bonding to the nucleophile.[7]

Base-Catalyzed Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester to the carboxylic acid. This is achieved through saponification, a classic base-catalyzed hydrolysis.

-

Mechanism: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[8]

-

Reaction Conditions: A mixture of ethanol and water is a common solvent system. The ethanol helps to solubilize the organic ester, while the water dissolves the sodium hydroxide and participates in the reaction. Heating to reflux accelerates the rate of this typically slower reaction.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoate

Materials and Equipment:

-

2(3H)-Benzoxazolone (1.0 eq)

-

Ethyl 4-bromobutanoate (1.2 eq)[5]

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2(3H)-benzoxazolone and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 30 minutes. The base neutralizes the acidic N-H proton, forming the benzoxazolone anion in situ.

-

Add ethyl 4-bromobutanoate dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzoxazolone is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (2x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester as a solid or viscous oil.

Part B: Synthesis of this compound

Materials and Equipment:

-

Ethyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoate (1.0 eq)

-

Sodium Hydroxide (NaOH, 3.0 eq)

-

Ethanol, Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, pH paper.

Procedure:

-

Dissolve the ester from Part A in a mixture of ethanol and water (e.g., a 2:1 ratio) in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate of the product will form.[8]

-

Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to a constant weight to yield this compound as a white or off-white solid. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Characterization Data

The structural integrity of the synthesized intermediate and final product must be confirmed using standard analytical techniques. Below are the expected data for the target compound.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₁NO₄[9][10] |

| Molecular Weight | 221.21 g/mol [9] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, -COOH), 7.3-7.1 (m, 4H, Ar-H), 3.9 (t, 2H, N-CH₂), 2.3 (t, 2H, CH₂-COOH), 1.9 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.0 (-COOH), 154.5 (N-C=O), 142.8, 130.9, 124.5, 122.0, 110.1, 109.5 (Ar-C), 39.5 (N-CH₂), 30.5 (CH₂-COOH), 23.0 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch), 1765 (strong, C=O, lactone), 1705 (strong, C=O, acid), 1480, 1250 |

| Mass Spec (ESI-) | m/z 220.06 [M-H]⁻ |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving N-alkylation of 2(3H)-benzoxazolone with ethyl 4-bromobutanoate, followed by basic hydrolysis of the resulting ester. This guide provides the strategic rationale, mechanistic understanding, and a detailed, reproducible protocol for its successful synthesis and characterization. The methodology is robust and can be adapted for the synthesis of analogous N-substituted benzoxazolones, making it a valuable procedure for researchers in organic and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-溴丁酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]

- 8. Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid [benchchem.com]

- 9. PubChemLite - 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid (C11H11NO4) [pubchemlite.lcsb.uni.lu]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic Acid

Foreword: The Benzoxazolone Scaffold - A Privileged Structure in Drug Discovery

The benzoxazolone nucleus is a recurring motif in medicinal chemistry, recognized for its versatile pharmacological profile. This heterocyclic scaffold is present in a range of biologically active molecules, demonstrating activities from anti-inflammatory and analgesic to anticancer and neuroprotective effects[1][2]. Its physicochemical properties, including a balance of lipophilic and hydrophilic regions and the potential for chemical modification, make it an attractive starting point for drug design[1][2]. Our focus here is on a specific derivative, 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid. While the precise mechanism of this compound is yet to be fully elucidated, the extensive research on related benzoxazolone derivatives provides a strong foundation for hypothesizing and systematically investigating its biological targets and pathways of action. This guide presents a comprehensive, multi-pronged approach for researchers and drug development professionals to unravel the molecular mechanism of this promising compound.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the known biological activities of structurally related benzoxazolone derivatives, we can propose several plausible mechanisms of action for this compound. These hypotheses will form the basis of our investigative strategy.

-

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes. Many benzoxazolone derivatives exhibit anti-inflammatory and analgesic properties[3][4]. This suggests that this compound may target key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or soluble epoxide hydrolase (sEH)[3][5].

-

Hypothesis 2: Modulation of Cytokine Signaling. Recent studies have shown that benzoxazole derivatives can modulate the expression of inflammatory cytokines like IL-6 and IL-1β[6]. It is plausible that our target compound exerts its effects by interfering with the signaling cascades that lead to the production of these key inflammatory mediators.

-

Hypothesis 3: Induction of Apoptosis in Cancer Cells. Certain benzoxazolone derivatives have demonstrated cytotoxic and apoptotic effects in cancer cell lines[7]. The structural features of this compound may enable it to trigger programmed cell death in pathological cell populations.

-

Hypothesis 4: Neuromodulatory Activity. The benzoxazolone core is also found in compounds with neuroprotective properties and activity at neuronal receptors, such as the 5-HT3 receptor[1][8]. Therefore, an interaction with targets within the central nervous system cannot be ruled out.

A Phased Experimental Approach to Mechanism of Action Elucidation

A systematic and tiered approach is crucial for efficiently and accurately determining the mechanism of action. The following experimental workflow is designed to test our primary hypotheses.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to narrow down the potential biological activities of this compound.

2.1.1. Phenotypic Screening

-

Anti-inflammatory Assays: Utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs). Measure the production of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

-

Cytotoxicity Assays: Screen the compound against a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) using an MTT or CellTiter-Glo assay to determine cell viability and IC50 values.

2.1.2. Target-Based Screening

-

Broad Kinase and Receptor Profiling: Employ commercially available screening services that test the compound against a large panel of kinases and G-protein coupled receptors (GPCRs). This can provide unbiased identification of potential molecular targets.

Phase 2: Target Validation and Pathway Analysis

Based on the results from Phase 1, the next step is to validate the identified targets and elucidate the downstream signaling pathways.

2.2.1. In Vitro Enzyme Inhibition Assays

If Phase 1 suggests anti-inflammatory activity, direct inhibition of COX-1/COX-2 and sEH should be assessed.

Protocol: COX-1/COX-2 Inhibition Assay

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe.

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound or a known inhibitor (e.g., celecoxib) for 15 minutes. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period at 37°C. d. Stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

| Parameter | Expected Outcome for a COX Inhibitor |

| IC50 (COX-1) | Quantifiable value |

| IC50 (COX-2) | Quantifiable value |

| Selectivity Index (IC50 COX-1 / IC50 COX-2) | >1 for COX-2 selective |

2.2.2. Cell-Based Pathway Analysis

If cytokine modulation is observed, the underlying signaling pathways (e.g., NF-κB, MAPK) should be investigated.

Protocol: Western Blot for NF-κB Pathway Activation

-

Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin). c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the bands using a chemiluminescence detection system.

-

Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Figure 2: The NF-κB signaling pathway and a potential point of inhibition for the test compound.

Phase 3: In Vivo Model Confirmation

The most promising in vitro findings must be validated in relevant animal models.

2.3.1. Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema: A classic model of acute inflammation. Inject carrageenan into the hind paw of rodents and measure the increase in paw volume over time. Administer this compound prior to carrageenan injection and compare the reduction in edema to a vehicle control and a positive control (e.g., indomethacin).

-

LPS-Induced Systemic Inflammation: Administer LPS to mice to induce a systemic inflammatory response. Measure serum cytokine levels and assess organ damage. Evaluate the protective effects of the test compound.

2.3.2. Xenograft Models for Anticancer Activity

If the compound shows cytotoxic activity, its in vivo efficacy can be tested in a xenograft model.

-

Procedure: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice. Once tumors are established, treat the mice with the test compound and monitor tumor growth over time.

Concluding Remarks and Future Directions

This guide provides a robust framework for the systematic elucidation of the mechanism of action for this compound. The proposed multi-phase approach, from broad phenotypic screening to specific target validation and in vivo confirmation, ensures a thorough and evidence-based investigation. The benzoxazolone scaffold holds significant therapeutic potential[1][2], and a deep understanding of the molecular mechanisms of its derivatives is paramount for their successful development into novel therapeutics. Future work may also involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-(2-Oxo-1,3-benzoxazol-3(2H)-yl)butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzoxazolone scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] This technical guide delves into a specific, promising class of these compounds: 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid and its derivatives. We will navigate the synthetic pathways, explore the established anti-inflammatory and analgesic activities, and elucidate the current understanding of their mechanism of action. Furthermore, this guide will shed light on the broader, yet underexplored, therapeutic horizons for these molecules in oncology and neuroprotection, underpinned by the known bioactivities of the parent benzoxazolone nucleus. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both a solid foundation of existing knowledge and a forward-looking perspective on future applications.

Introduction: The Benzoxazolone Core - A Privileged Scaffold in Drug Discovery

The 2(3H)-benzoxazolone moiety is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal template for the design of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide focuses on a specific series of N-substituted benzoxazolones, namely those bearing a butanoic acid chain at the 3-position, which have shown particular promise as anti-inflammatory and analgesic agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a well-established process, typically commencing with the parent 2-benzoxazolone or its substituted analogs. A general and efficient synthetic route is outlined below.

General Synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic Acid and its Amide Derivatives

A robust and frequently employed method for the synthesis of the title compounds involves a two-step process starting from the appropriately substituted 2-benzoxazolone.[2][3]

Step 1: N-Alkylation to form the Butanoic Acid Ester

The first step involves the N-alkylation of the benzoxazolone ring with a suitable 4-halobutanoate ester. For instance, the sodium salt of 5-chloro-2-oxo-3H-benzoxazole is reacted with ethyl 4-chlorobutanoate in a polar aprotic solvent such as dimethylformamide (DMF) to yield ethyl 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanoate.[2]

Step 2: Hydrolysis to the Carboxylic Acid

Subsequent acid-catalyzed hydrolysis of the resulting ester affords the desired 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanoic acid.[2][3]

Step 3: Amide Formation

To generate amide derivatives, the carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. This acid chloride is then reacted in situ with the desired primary or secondary amine to furnish the corresponding amide.[2][3]

Experimental Protocol: Synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid (Representative Procedure)[2][3]

-

Preparation of Ethyl 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanoate: To a solution of 5-chloro-2(3H)-benzoxazolone in DMF, add sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30 minutes, then add ethyl 4-bromobutanoate dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.

-

Hydrolysis to 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanoic acid: Disperse the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide. Reflux the mixture for 2-4 hours. After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent system like ethanol-water.

Biological Activities and Therapeutic Potential

The primary and most extensively studied biological activities of this compound derivatives are their anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated the potent anti-inflammatory and antinociceptive (analgesic) properties of these compounds, particularly the 5-chloro substituted analog.[4] In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, and pain, like the p-benzoquinone-induced writhing test, have confirmed their efficacy.[2][3]

A key finding from structure-activity relationship (SAR) studies is the critical role of the carboxylic acid moiety. The free carboxylic acid derivative consistently exhibits the highest anti-inflammatory and antinociceptive activities.[4] Esterification or conversion of the carboxylic acid to various amide derivatives generally leads to a reduction in these activities.[4] This suggests that the acidic proton and the ability to form specific interactions are crucial for the observed biological effects.

| Compound | Modification | Anti-inflammatory Activity | Analgesic Activity | Reference |

| 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid | Carboxylic Acid | High | High | [4] |

| Ethyl 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoate | Ethyl Ester | Reduced | Reduced | [4] |

| N-substituted amides of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid | Amides | Variably Reduced | Variably Reduced | [4] |

Mechanism of Anti-inflammatory Action: A Multi-pronged Approach

The precise mechanism of action for the anti-inflammatory effects of this compound derivatives is likely multifactorial. Evidence points towards the involvement of several key inflammatory pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[5][6] Studies on structurally related 4-sulfonyloxy/alkoxy benzoxazolone derivatives have demonstrated that their anti-inflammatory effects are mediated through the inhibition of the p38/ERK-NF-κB/iNOS signaling pathway.[7] These compounds were shown to suppress the phosphorylation of p38 and ERK, leading to a downstream reduction in the nuclear translocation of NF-κB and subsequent downregulation of iNOS and pro-inflammatory cytokine production (NO, IL-1β, and IL-6).[7] It is highly probable that this compound derivatives share this mechanism of action.

Figure 1: Plausible mechanism of action via the MAPK/NF-κB pathway.

The 5-lipoxygenase (5-LOX) enzyme is another key player in the inflammatory cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic responses. Several benzoxazole derivatives have been identified as inhibitors of 5-LOX, suggesting that this could be an additional mechanism contributing to the anti-inflammatory profile of the butanoic acid series.[8][9]

Emerging Therapeutic Frontiers

While the anti-inflammatory and analgesic properties are the most well-documented, the broader biological activities of the benzoxazolone scaffold suggest that this compound derivatives may have therapeutic potential in other disease areas.

The benzoxazolone nucleus is present in numerous compounds with reported anticancer activity.[10][11] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase II and cytotoxicity against various cancer cell lines such as breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[12][13] Further investigation is warranted to determine if the butanoic acid derivatives of this scaffold also possess antiproliferative properties.

Emerging research has highlighted the neuroprotective effects of some benzoxazole and related benzofuran derivatives.[14][15] These compounds have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress.[14][15] The potential for neuroprotection by these compounds warrants further investigation.

Pharmacokinetics and Safety Profile: A Need for Further Investigation

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicological properties of this compound derivatives is crucial for their further development as therapeutic agents.

Currently, there is a paucity of publicly available in vivo pharmacokinetic and detailed toxicology data for this specific series of compounds. However, computational (in silico) studies on related benzoxazolone-amino acid conjugates predict favorable drug-like properties, including good solubility and gastrointestinal absorption, and compliance with Lipinski's Rule of Five.[16] Acute and sub-acute toxicity studies on other heterocyclic derivatives like oxadiazoles have indicated a good safety profile with high LD50 values in animal models.[17] While these findings are encouraging, dedicated preclinical ADME and toxicology studies on this compound and its lead derivatives are essential to ascertain their safety and suitability for clinical development.

Future Directions and Conclusion

The this compound derivatives represent a promising class of compounds with well-established anti-inflammatory and analgesic activities. The elucidation of their likely multi-target mechanism of action, involving the inhibition of COX enzymes and modulation of the NF-κB signaling pathway, provides a strong rationale for their therapeutic potential in inflammatory disorders.

The key takeaways for researchers and drug development professionals are:

-

Established Bioactivity: This class of compounds has demonstrated significant anti-inflammatory and analgesic effects in preclinical models.

-

Structure-Activity Relationship: The free carboxylic acid moiety is crucial for optimal activity.

-

Plausible Mechanism of Action: Inhibition of pro-inflammatory pathways, including COX and NF-κB, are likely contributors to their efficacy.

-

Untapped Potential: The broader biological activities of the benzoxazolone scaffold suggest that these derivatives should be explored for their anticancer and neuroprotective properties.

-

Critical Data Gaps: A significant need exists for comprehensive in vivo pharmacokinetic and toxicology studies to advance these compounds towards clinical consideration.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the NF-κB signaling pathway and IL-13 in asthmatic rats by aerosol inhalation of the combined active constituents of Punica granatum juice and peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open Access@KRIBB: Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors [oak.kribb.re.kr]

- 10. repository.najah.edu [repository.najah.edu]

- 11. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 15. researchgate.net [researchgate.net]

- 16. Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide delves into the therapeutic potential of a specific derivative, 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid. While direct comprehensive studies on this molecule are emerging, a wealth of data from structurally similar analogs allows for the formulation of robust hypotheses regarding its primary therapeutic targets. This document will synthesize existing knowledge, propose putative mechanisms of action, and provide detailed experimental workflows for the validation of these targets. We will explore the potential of this compound in the realms of anti-inflammatory, anti-cancer, and neuroprotective applications, offering a scientifically grounded roadmap for future research and development.

Introduction: The Benzoxazolone Core - A Privileged Scaffold in Drug Discovery

The 2(3H)-benzoxazolone nucleus is a bicyclic heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of benzoxazolone-based compounds with a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[1] The specific molecule of interest, this compound, features a butanoic acid side chain at the N-3 position. This acidic moiety is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific enzyme active sites or receptors.

Potential Therapeutic Area: Anti-Inflammatory Applications

Evidence from closely related analogs strongly suggests that this compound possesses significant anti-inflammatory potential. A study on 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid, a structurally very similar compound, demonstrated potent antinociceptive and anti-inflammatory activities.[2][3] Notably, the study highlighted that the carboxylic acid functional group was crucial for this activity, as its conversion to amide derivatives led to a decrease in efficacy.[2] This underscores the importance of the butanoic acid side chain in the target molecule.

Putative Molecular Target: Cyclooxygenase (COX) Enzymes

The anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Given the structural similarities to some known COX inhibitors and the observed anti-inflammatory effects of its analogs, COX-1 and COX-2 are prime potential targets for this compound.

Experimental Workflow: Investigating COX Inhibition

Caption: Workflow for evaluating the anti-inflammatory potential of the target compound.

Protocol: COX Inhibitor Screening Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human COX-1 and COX-2 enzymes.

-

Materials:

-

COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

96-well plate and plate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compound or controls to the wells.

-

Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 2 minutes at 25°C).

-

Stop the reaction and measure the product formation using a plate reader according to the kit's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

| Parameter | Description |

| Enzymes | Recombinant human COX-1 and COX-2 |

| Substrate | Arachidonic Acid |

| Detection Method | Fluorometric or Colorimetric |

| Output | IC50 values for COX-1 and COX-2 |

Potential Therapeutic Area: Oncology

The benzoxazolone scaffold is present in numerous compounds exhibiting anti-cancer activity. Studies on various derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For instance, certain 2(3H)-benzoxazolone derivatives have been shown to increase the expression of pro-apoptotic proteins like FasL and caspase-3 in breast cancer cells.[4] Another study on benzoxazole hydrazone derivatives indicated that they inhibit RNA and DNA synthesis in leukemia cells.[5]

Putative Molecular Target: Apoptosis Induction Pathways

Given the evidence from related compounds, this compound may exert its anti-cancer effects by modulating key regulators of apoptosis. Potential targets include the caspase cascade, Bcl-2 family proteins, and signaling pathways that control cell survival and proliferation.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Caption: Putative modulation of apoptosis pathways by the target compound.

Protocol: Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Cell culture medium and supplements.

-

MTT or similar cell viability assay kit.

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Flow cytometer.

-

Test compound.

-

-

Procedure:

-

Cell Viability (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's instructions.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Potential Therapeutic Area: Neuroprotection

The benzoxazolone core is also found in compounds with neuroprotective properties. A notable example is a sigma receptor antagonist, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), which has been shown to mitigate the neurotoxic effects of methamphetamine.[6] This compound was found to reduce the generation of reactive oxygen/nitrogen species and the activation of caspases.[6]

Putative Molecular Targets: Sigma Receptors and Oxidative Stress Pathways

Based on the activity of SN79, the sigma-1 and sigma-2 receptors are plausible targets for this compound. These receptors are involved in modulating various cellular processes, including calcium signaling, ER stress, and neuronal survival. Additionally, the compound may exert neuroprotective effects by directly or indirectly mitigating oxidative stress, a common pathological feature in many neurodegenerative diseases.

Experimental Workflow: Assessing Neuroprotective Effects

Caption: A workflow to investigate the neuroprotective potential of the target compound.

Protocol: Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

-

Materials:

-

Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

-

Radioligands specific for sigma-1 (e.g., [³H]-(+)-pentazocine) and sigma-2 (e.g., [³H]-DTG in the presence of a sigma-1 selective compound).

-

Test compound.

-

Non-specific binding control (e.g., haloperidol).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a range of concentrations of the test compound.

-

In tubes, combine the membrane preparation, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate at a specified temperature for a set time to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compound.

-

Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

While direct experimental data for this compound is limited, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential. The evidence compellingly points towards promising applications in the treatment of inflammatory disorders, cancer, and neurodegenerative diseases. The butanoic acid moiety is likely a critical determinant of its biological activity, potentially influencing its interaction with targets such as COX enzymes or facilitating its entry into specific cellular compartments.

The experimental workflows and protocols outlined in this guide provide a clear and logical path for the systematic investigation of these putative targets. A thorough evaluation of its efficacy in the proposed in vitro and in vivo models will be crucial in validating these hypotheses and paving the way for the development of novel therapeutics based on this promising benzoxazolone derivative.

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro studies of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic Acid

Executive Summary

The benzoxazolone nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Compounds built upon this framework have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] This guide focuses on a specific derivative, this compound, outlining a comprehensive in vitro strategy to elucidate its therapeutic potential. Leveraging the known biological profile of the benzoxazolone class, we present a rationale and detailed protocols for investigating this compound as a potential modulator of key enzymes involved in type 2 diabetes and its associated complications. This document serves as a technical blueprint for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required for a thorough preclinical assessment.

Part 1: Foundational Understanding of the Target Compound

Introduction to this compound

This compound is a derivative of the benzoxazolone heterocyclic system. The core structure consists of a fused benzene and oxazole ring, forming the benzoxazolone moiety, which is N-substituted with a butanoic acid chain. This specific arrangement of a lipophilic aromatic system and a hydrophilic carboxylic acid group imparts distinct physicochemical properties that are crucial for its interaction with biological targets.

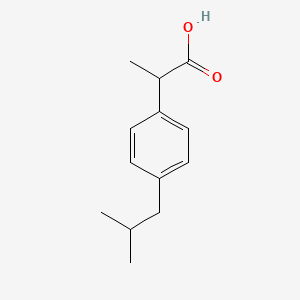

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 13610-66-7 | [5] |

| Molecular Formula | C₁₁H₁₁NO₄ | [5] |

| Molecular Weight | 221.21 g/mol | N/A |

| IUPAC Name | 4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid | [5] |

The Benzoxazolone Core: A Privileged Scaffold in Medicinal Chemistry

The benzoxazolone ring is considered a "privileged" structure in drug discovery. This is due to its ability to serve as a versatile template that can interact with a multitude of biological targets, leading to a broad spectrum of activities.[2] Its discrete physicochemical profile, which includes a weakly acidic nature and the presence of both lipophilic and hydrophilic fragments, allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[2]

Derivatives of this scaffold have been reported to exhibit a diverse range of biological effects, including:

-

Anti-inflammatory and Analgesic Activity: Many benzoxazolone derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH).[4][6] Studies on closely related structures, such as 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid, have confirmed significant antinociceptive and anti-inflammatory properties.[7]

-

Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents designed to combat various pathogens.[3][4]

-

Anticancer Activity: Certain derivatives have shown promise as anti-proliferative agents against various cancer cell lines.[3][4]

-

Neuroprotective Effects: The benzoxazolone nucleus is also explored for its potential in treating neurodegenerative diseases.[1][3]

This well-documented, wide-ranging activity provides a strong rationale for exploring the therapeutic potential of novel, uncharacterized derivatives like this compound.

Part 2: Rationale for In Vitro Target Selection

Hypothesis Generation & Strategic Workflow

Based on the established profile of the benzoxazolone scaffold, a logical starting point for the in vitro evaluation of this compound is to investigate its potential as an enzyme inhibitor. Given the prevalence of metabolic diseases and the role of enzymatic pathways in their pathology, we hypothesize that the compound may exhibit inhibitory activity against key enzymes in diabetic pathways. This leads to the selection of two primary targets: α-glucosidase and aldose reductase.

Target 1: α-Glucosidase Inhibition (Anti-Diabetic Potential)

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[8] The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus. By slowing down carbohydrate digestion, α-glucosidase inhibitors can reduce the sharp increase in blood glucose levels (postprandial hyperglycemia) that occurs after a meal.[9] Marketed drugs like acarbose and miglitol function via this mechanism, but they are associated with gastrointestinal side effects, creating a need for novel inhibitors with improved profiles.[9][10]

Target 2: Aldose Reductase Inhibition (Diabetic Complications)

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through the polyol pathway increases dramatically.[11] The resulting accumulation of sorbitol leads to osmotic stress and oxidative damage in tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys. This process is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.[12][13] Therefore, inhibiting aldose reductase is a highly attractive therapeutic approach to prevent or delay these debilitating complications.[13]

Part 3: Detailed In Vitro Experimental Protocols

General Laboratory Preparations

-

Compound Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using vortexing or brief sonication.

-

Serial Dilutions: From the stock solution, prepare a series of working solutions by serial dilution in the appropriate assay buffer. The final concentration of DMSO in the reaction mixture should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity. A corresponding vehicle control (buffer with the same final DMSO concentration) must be included in all experiments.

Protocol: α-Glucosidase Inhibition Assay

This protocol is based on a colorimetric method where the enzyme α-glucosidase from Saccharomyces cerevisiae hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[9]

Step-by-Step Methodology:

-

Assay Preparation: In a 96-well microplate, add 80 µL of the test compound (or positive control/vehicle) at various concentrations to designated wells.

-

Enzyme Addition: Add 100 µL of α-glucosidase solution (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8) to each well.[9]

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of 5 mM pNPG substrate solution (dissolved in the same phosphate buffer) to all wells.[9]

-

Incubation: Incubate the plate at 37°C for another 15 minutes.[9]

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.[9]

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Controls:

Data Analysis:

The percentage of α-glucosidase inhibition is calculated using the following formula[9]:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:

A_control is the absorbance of the control (100% enzyme activity).

A_sample is the absorbance in the presence of the test compound.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Aldose Reductase (AR) Inhibition Assay

This assay measures AR activity by spectrophotometrically monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. The enzyme source is typically a partially purified homogenate from rat lens or kidney tissue.[11][14]

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a rat lens homogenate in a suitable buffer (e.g., cold 0.225 M sucrose-Tris buffer, pH 7.4) and clarify by centrifugation to obtain the supernatant containing the enzyme.[11]

-

Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (e.g., 0.067 M, pH 6.2), the enzyme preparation, NADPH solution (e.g., 0.1 mM), and the test compound at various concentrations. The total volume should be pre-determined (e.g., 1 mL).

-

Pre-incubation: Incubate the mixture at room temperature (25°C) for 10 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde (e.g., 10 mM final concentration).

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over several minutes. The rate of NADPH oxidation is linear during the initial phase of the reaction.

-

Controls:

Data Analysis:

The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time plot. The percentage of AR inhibition is calculated as:

% Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] × 100 Where:

Rate_control is the reaction rate in the absence of the inhibitor.

Rate_sample is the reaction rate in the presence of the test compound.

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Part 4: Data Interpretation and Future Directions

Interpreting IC₅₀ Values

The primary output from these assays will be the IC₅₀ values for this compound against each enzyme. This quantitative measure of potency is critical for comparing its activity to reference compounds and other potential drug candidates.

Hypothetical Data Summary:

| Compound | α-Glucosidase IC₅₀ (µM) | Aldose Reductase IC₅₀ (µM) |

| Test Compound | Experimental Value | Experimental Value |

| Acarbose (Control) | ~5.1 mg/ml (equivalent µM)[10] | N/A |

| Quercetin (Control) | N/A | Reference Value[14] |

A low IC₅₀ value indicates high potency. The relative potency against the two targets can inform its potential therapeutic profile. For instance, potent inhibition of both enzymes would suggest a dual-acting candidate for managing both hyperglycemia and its long-term complications.

Next Steps in Preclinical Development

Positive results from these initial enzymatic assays are the first step in a longer preclinical cascade. The logical progression would involve a series of further in vitro and cell-based studies before considering any in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]

- 13. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzoxazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Benzoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for discovery. The benzoxazole scaffold, an elegant fusion of a benzene and an oxazole ring, is a paramount example of such a "privileged structure."[1][2] First identified in 1887, its derivatives are integral to a wide array of therapeutic agents and are recognized for a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] More than 75% of the top pharmaceuticals contain heterocyclic moieties, and benzoxazole is a distinguished member of this family.[1][7]

This guide moves beyond a simple recitation of reactions. It is designed to provide a field-proven perspective on the strategic decisions underlying the synthesis of novel benzoxazole compounds. We will explore the journey from classical condensation chemistry to modern catalytic systems, elucidating the mechanistic rationale that empowers chemists to design and execute syntheses with precision and purpose. Our focus is on the "why" behind the "how," offering a self-validating system of protocols and insights to accelerate discovery in this dynamic field.

Part 1: Foundational Synthetic Strategies: Building the Core

The majority of benzoxazole syntheses begin with a common, readily available precursor: 2-aminophenol.[8][9][10][11] The classical approaches involve the condensation of this precursor with a carbonyl-containing compound, followed by intramolecular cyclization and dehydration or oxidation to form the aromatic benzoxazole ring.

The Phillips Condensation: Reaction with Carboxylic Acids

The most traditional and robust method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). This reaction is typically performed at high temperatures, often with a dehydrating agent and catalyst.

Causality Behind Experimental Choices:

-

Reagent: Carboxylic acids are widely available, providing a direct route to 2-substituted benzoxazoles.

-

Catalyst System: Polyphosphoric acid (PPA) is frequently the medium of choice.[12][13] It serves a dual purpose: acting as a Brønsted acid catalyst to activate the carbonyl group and as a powerful dehydrating agent to drive the final cyclization and aromatization step. The high viscosity and thermal stability of PPA make it ideal for the elevated temperatures required.

General Reaction Mechanism: The reaction proceeds via an initial acylation of the amino group of 2-aminophenol to form an o-hydroxyanilide intermediate. Subsequent acid-catalyzed intramolecular cyclodehydration yields the final benzoxazole product.

Caption: General mechanism for PPA-catalyzed Phillips condensation.

Condensation with Aldehydes followed by Oxidative Cyclization

An alternative classical route involves the reaction of 2-aminophenol with an aldehyde. This pathway is mechanistically distinct as it requires a final oxidation step to achieve the aromatic benzoxazole ring.

Causality Behind Experimental Choices:

-

Intermediate Formation: The initial reaction forms a Schiff base (an imine) intermediate. This intermediate is not aromatic and is susceptible to oxidation.

-

Oxidative System: A variety of oxidizing agents can be employed, such as lead tetraacetate, manganese (III) acetate, or even air (oxygen) under specific catalytic conditions.[1] The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. This step is the critical, aromatizing transformation.

General Reaction Mechanism: First, the nucleophilic amino group of 2-aminophenol attacks the electrophilic aldehyde carbon, forming a Schiff base after dehydration. The subsequent oxidative cyclization removes two hydrogen atoms to form the stable, aromatic benzoxazole ring.

Caption: Synthesis via aldehyde condensation and oxidative cyclization.

Part 2: The Evolution of Synthesis: Modern Methodologies

While classical methods are reliable, modern drug discovery demands greater efficiency, sustainability, and molecular diversity. This has driven the development of advanced synthetic protocols that offer milder conditions, faster reaction times, and broader substrate scope.

Metal-Catalyzed Intramolecular O-Arylation

This strategy represents a significant shift in retrosynthetic analysis. Instead of starting with 2-aminophenol, the synthesis begins with an ortho-haloanilide. A transition metal catalyst, typically copper (Cu) or palladium (Pd), is then used to facilitate an intramolecular C-O bond formation.[13][14]

Causality Behind Experimental Choices:

-

Mechanism: The catalytic cycle is believed to proceed through an oxidative insertion of the metal into the carbon-halogen bond, followed by coordination of the amide oxygen and subsequent reductive elimination to form the benzoxazole ring and regenerate the catalyst.[14]

-

Advantages: This method avoids the often harsh, high-temperature conditions of classical condensations. It provides a powerful tool for constructing complex benzoxazoles where the precursors might be sensitive to strong acids or high heat. The reactivity order for the halide is typically I > Br > Cl.[14]

Caption: Simplified catalytic cycle for copper-catalyzed O-arylation.

Green Chemistry and Enabling Technologies

The principles of green chemistry are now central to modern synthesis. These approaches aim to reduce waste, lower energy consumption, and use less hazardous materials.

-

Microwave-Assisted Synthesis: By using microwave irradiation, reactants can be heated rapidly and uniformly, dramatically accelerating reaction rates. Condensations that might take hours under conventional heating can often be completed in minutes, leading to higher throughput and improved energy efficiency.[1][8][12]

-

Nanocatalysis: The use of catalysts at the nanoscale (e.g., nano-ZnO, nano-ceria, Ag@TiO2) offers significant advantages.[8][9][12] The extremely high surface-area-to-volume ratio of nanoparticles leads to superior catalytic activity, often allowing reactions to proceed under milder conditions. Furthermore, many nanocatalysts are heterogeneous, meaning they can be easily recovered and reused, aligning perfectly with green chemistry principles.[8]

-

One-Pot Procedures: These elegant protocols combine multiple synthetic steps into a single operation without isolating intermediates. This minimizes solvent use, reduces waste, and simplifies the overall workflow, making it a highly efficient strategy for library synthesis.[14]

Comparative Summary of Synthetic Methodologies

| Methodology | Typical Conditions | Reaction Time | Key Advantages | Limitations |

| Phillips Condensation | PPA, 150-200°C | 4-24 hours | Robust, widely applicable, inexpensive reagents. | Harsh conditions, high energy use, difficult workup. |

| Aldehyde Condensation | Reflux, various oxidants | 2-12 hours | Access to diverse 2-aryl derivatives. | Requires an additional oxidation step, oxidant waste. |

| Metal-Catalyzed O-Arylation | Cu or Pd catalyst, base, 80-120°C | 3-18 hours | Milder conditions, good functional group tolerance. | Catalyst cost, potential for metal contamination. |

| Microwave-Assisted | Sealed vessel, 100-150°C | 5-30 minutes | Drastic reduction in reaction time, high efficiency. | Requires specialized equipment, scalability can be a challenge. |

| Nanocatalysis | Often milder temps (e.g., 60-100°C) | 15 min - 4 hours | High efficiency, catalyst reusability, green. | Catalyst synthesis and characterization required. |

Part 3: From Synthesis to Discovery: Biological Targets and Applications

The synthesis of a novel compound is only the beginning. The ultimate goal is to discover molecules with valuable biological functions. The benzoxazole scaffold is a versatile template whose function is dictated by the nature and position of its substituents.[1][2]

Case Study: Benzoxazoles as Anticancer Agents

A primary focus of benzoxazole research is in oncology. Many derivatives exhibit potent anticancer activity by interacting with key signaling pathways that drive tumor growth and survival.[4][6]

-

Targeting Angiogenesis via VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[4] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Specially functionalized benzoxazoles have been designed to act as inhibitors of the VEGFR-2 signaling cascade. By blocking this pathway, these compounds can effectively cut off a tumor's blood supply, leading to apoptosis and growth inhibition.[4]

-

Targeting Immune Checkpoints (PD-1/PD-L1 & VISTA): A groundbreaking area is the development of small-molecule immune checkpoint inhibitors. Recently, benzoxazole derivatives have been identified as novel dual inhibitors targeting both the PD-1/PD-L1 and VISTA pathways.[15] These checkpoints are used by cancer cells to evade the immune system. By blocking them, benzoxazole compounds can restore the ability of T-cells to recognize and attack tumor cells, offering a powerful new strategy in immuno-oncology.[15]

Caption: Benzoxazole mechanisms of action in oncology.

Part 4: Field-Validated Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key transformations.

Protocol 1: Classical Synthesis of 2-Aryl-benzoxazole via PPA Condensation

Objective: To synthesize a 2-aryl-benzoxazole from 2-aminophenol and a substituted benzoic acid.

Materials:

-

2-Aminophenol (1.0 eq)

-

Substituted Benzoic Acid (1.1 eq)

-

Polyphosphoric Acid (PPA) (10-20 times the weight of 2-aminophenol)

-

Round-bottom flask with reflux condenser and heating mantle

-

Ice bath, Sodium bicarbonate (sat. aq.), Ethyl acetate, Magnesium sulfate

Procedure:

-

Setup: In a clean, dry round-bottom flask, combine 2-aminophenol and the substituted benzoic acid.

-

Reaction Initiation: Carefully add PPA to the flask. The mixture will be viscous.

-

Heating: Equip the flask with a reflux condenser and begin stirring (mechanical stirring is recommended). Heat the mixture to 180-200°C using a heating mantle. Rationale: High temperature is required to overcome the activation energy for the cyclodehydration step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.

-

Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous reaction mixture into a beaker containing ice-cold water with vigorous stirring. Safety Note: This is an exothermic process. Add slowly to control the quench.

-

Neutralization & Extraction: A precipitate should form. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture three times with ethyl acetate.

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aryl-benzoxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-benzoxazole

Objective: To rapidly synthesize a 2-aryl-benzoxazole from 2-aminophenol and an aromatic aldehyde using a catalyst.

Materials:

-

2-Aminophenol (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Catalyst (e.g., nano-ceria, CeO2, 5 mol%)

-

Ethanol or Acetonitrile (solvent)

-

Microwave vial (10 mL) with stir bar

-

Microwave reactor

Procedure:

-

Preparation: To a 10 mL microwave vial, add 2-aminophenol, the aromatic aldehyde, the catalyst, and the solvent (e.g., 3 mL of ethanol).

-

Sealing: Place a stir bar in the vial and securely seal it with a cap.

-

Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 130°C, the power to 100-150 W, and the reaction time to 15 minutes. Rationale: Microwave heating provides rapid and efficient energy transfer directly to the reactants, accelerating the reaction significantly compared to conventional heating.

-

Cooling: After the irradiation cycle is complete, the vial is cooled to room temperature using a compressed air stream.

-

Workup: Open the vial, and if a solid product has precipitated, collect it by filtration. If the product is dissolved, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography to afford the pure benzoxazole derivative. The heterogeneous catalyst can often be recovered from the filter paper for reuse.

Conclusion and Future Horizons

The benzoxazole nucleus remains a cornerstone of drug discovery, demonstrating remarkable versatility and therapeutic potential.[1][3] We have journeyed from the foundational, high-temperature condensations that first defined its chemistry to the sophisticated, efficient, and sustainable methods that drive modern research. The ongoing evolution of synthetic strategies, particularly in nanocatalysis and one-pot procedures, will continue to expand the accessible chemical space for novel benzoxazole derivatives.[8][12][14] The future of benzoxazole discovery lies not only in refining its synthesis but also in exploring its potential against an ever-wider range of biological targets, solidifying its status as a truly privileged scaffold in the quest for new medicines.[6][7]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzoxazole synthesis [organic-chemistry.org]

- 15. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic Acid Analogs: A Strategic Approach to Hit Identification

An In-Depth Technical Guide

Introduction: The Benzoxazolone Scaffold as a Privileged Structure

The 2-benzoxazolone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic regions, make it an ideal starting point for drug design.[1] Derivatives of this core, particularly those featuring an N-alkanoic acid side chain like 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid, have demonstrated a wide spectrum of pharmacological activities, most notably as anti-inflammatory and analgesic agents.[2][3][4]

This guide presents a comprehensive, field-proven strategy for the preliminary screening of novel analogs of this compound. The objective is not merely to test compounds, but to implement a logical, multi-tiered screening cascade. This cascade is designed to efficiently identify potent "hits," elucidate their primary mechanism of action, and, crucially, de-risk them by flagging potential safety liabilities early in the discovery process. By integrating cell-based phenotypic screens with specific molecular target assays and early safety profiling, this workflow maximizes the potential for identifying high-quality lead candidates suitable for further preclinical development.

The Screening Cascade: A Multi-Tiered Strategy for Hit Prioritization

A successful preliminary screening campaign relies on a logical progression of assays, moving from broad, high-throughput screens to more specific, lower-throughput characterizations. This tiered approach ensures that resources are focused on the most promising compounds.

Caption: A multi-tiered screening cascade for prioritizing benzoxazolone analogs.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to rapidly screen the entire analog library to identify compounds with the desired biological activity. The assays must be robust, cost-effective, and scalable.

Anti-Inflammatory Phenotypic Screen